Diisoamyl tartrate
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Overview
Description
Diisoamyl tartrate, also known as diisopentyl tartrate, is an organic compound with the molecular formula C14H26O6. It is a diester of tartaric acid and isoamyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisoamyl tartrate can be synthesized through the esterification of tartaric acid with isoamyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of tartaric acid to this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Diisoamyl tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Diisoamyl tartrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diisoamyl tartrate involves its interaction with various molecular targets. In chiral resolution, it forms diastereomeric complexes with chiral molecules, allowing for their separation. In biochemical assays, it acts as a substrate that undergoes enzymatic reactions, providing insights into enzyme activity and kinetics .
Comparison with Similar Compounds
Similar Compounds
- Diisostearyl malate
- Dibutyloctyl malate
- Di-C12-13 alkyl malate
- Diethylhexyl malate
- Dioctyldodecyl malate
Uniqueness
Diisoamyl tartrate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to form stable diastereomeric complexes makes it particularly valuable in chiral resolution processes, setting it apart from other dialkyl malates .
Properties
CAS No. |
608-86-6 |
---|---|
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
bis(3-methylbutyl) 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3 |
InChI Key |
VOBHVQRBBHSZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O |
Origin of Product |
United States |
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